Wnt Pathway Inhibition Potency: Target Compound vs. TDZ Core Series Baseline
The target compound has not been individually profiled in published Wnt reporter assays; however, it belongs to a 1,2,3‑thiadiazole‑5‑carboxamide (TDZ) series for which sub‑micromolar potency was reported in a Wnt‑dependent luciferase reporter screen. In the foundational study, representative TDZ analogs achieved Wnt pathway inhibition with IC50 values in the sub‑micromolar range [1]. This provides a class‑level baseline, but direct head‑to‑head data against specific comparator compounds (e.g., the furan‑3‑yl regioisomer or Tiadinil) are not available in the public domain, thus the precise potency of this compound remains unquantified .
| Evidence Dimension | Wnt pathway inhibition (luciferase reporter assay) |
|---|---|
| Target Compound Data | Not individually reported |
| Comparator Or Baseline | Representative TDZ series compounds: sub‑micromolar IC50 (exact values not assigned to specific analogs in the deconvolution study) |
| Quantified Difference | Cannot be calculated; only qualitative class-level inference possible |
| Conditions | Wnt‑dependent luciferase reporter assay in HEK293T cells (Casás‑Selves et al., 2017) |
Why This Matters
This chemotype-level information supports exploration of the compound for Wnt pathway targets, but the absence of compound-specific quantitative data means procurement decisions must rely on the assumption that the furan-2-yl-thiomorpholino cassette retains the core TDZ SAR.
- [1] Casás-Selves M, Zhang AX, Dowling JE, et al. Target Deconvolution Efforts on Wnt Pathway Screen Reveal Dual Modulation of Oxidative Phosphorylation and SERCA2. ChemMedChem. 2017;12(12):917-924. DOI: 10.1002/cmdc.201700028. View Source
